molecular formula C10H11BrO2 B14057739 1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one

1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one

Katalognummer: B14057739
Molekulargewicht: 243.10 g/mol
InChI-Schlüssel: JSHBTUOTDZMMEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2. This compound is characterized by the presence of a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one typically involves the bromination of 3-hydroxypropiophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The hydroxy group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)propan-1-one: Lacks the hydroxy group, which may result in different reactivity and applications.

    1-(4-(Chloromethyl)-3-hydroxyphenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

    1-(4-(Bromomethyl)phenyl)ethanone: Similar structure but with an ethanone backbone instead of a propanone backbone, affecting its reactivity and applications.

Eigenschaften

Molekularformel

C10H11BrO2

Molekulargewicht

243.10 g/mol

IUPAC-Name

1-[4-(bromomethyl)-3-hydroxyphenyl]propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3

InChI-Schlüssel

JSHBTUOTDZMMEB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.